molecular formula C22H17NO4S3 B2399861 1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone CAS No. 850927-74-1

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone

Cat. No.: B2399861
CAS No.: 850927-74-1
M. Wt: 455.56
InChI Key: XQTSNUMDEAIBOE-UHFFFAOYSA-N
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Description

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H17NO4S3 and its molecular weight is 455.56. The purity is usually 95%.
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Biological Activity

1-Phenyl-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone, a compound featuring a unique combination of phenyl, thiophene, and oxazole moieties, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3SC_{18}H_{16}N_2O_3S, with a molecular weight of 344.39 g/mol. The compound's structure facilitates interactions with various biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiophene and oxazole rings allows for binding interactions that can modulate enzymatic pathways related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting the mPGES-1 enzyme can inhibit cancer cell proliferation effectively. Compounds derived from thiophenes have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including A549 lung cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiophene-containing compounds have been reported to exhibit antibacterial and antifungal activities. For example, derivatives with similar structures have been tested against Mycobacterium tuberculosis and other pathogens, showing promising results .

Case Studies

  • Inhibition of mPGES-1 : A study identified lead compounds based on 2-(thiophen-2-yl)acetic acid that showed selective inhibition of mPGES-1, leading to apoptosis in cancer cell lines . This highlights the relevance of the thiophene moiety in enhancing biological activity.
  • Antiproliferative Effects : Another study evaluated various derivatives for antiproliferative activity against human tumor cell lines. Compounds structurally related to this compound showed enhanced activity compared to standard treatments like cisplatin .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameBiological ActivityIC50 (µM)Target
1cmPGES-1 InhibitorLow micromolarCancer
40fAntituberculosis87% inhibitionMycobacterium tuberculosis
47fAnticancer6.2Colon carcinoma HCT-116

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S3/c1-15-9-11-17(12-10-15)30(25,26)21-22(27-20(23-21)19-8-5-13-28-19)29-14-18(24)16-6-3-2-4-7-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTSNUMDEAIBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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